molecular formula C12H13NO B12109687 1,6,8-Trimethylquinolin-4(1H)-one

1,6,8-Trimethylquinolin-4(1H)-one

Cat. No.: B12109687
M. Wt: 187.24 g/mol
InChI Key: XFENRPJOGNIPJU-UHFFFAOYSA-N
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Description

1,6,8-Trimethylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,8-Trimethylquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-amino-3,5-dimethylbenzoic acid with acetic anhydride can lead to the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,6,8-Trimethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce 1,6,8-trimethylquinolin-4-ol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,6,8-Trimethylquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the quinoline ring and the ketone group allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    2-Methylquinoline: A derivative with a single methyl group at position 2.

    4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at position 4.

Uniqueness

1,6,8-Trimethylquinolin-4(1H)-one is unique due to the presence of three methyl groups and a ketone group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1,6,8-trimethylquinolin-4-one

InChI

InChI=1S/C12H13NO/c1-8-6-9(2)12-10(7-8)11(14)4-5-13(12)3/h4-7H,1-3H3

InChI Key

XFENRPJOGNIPJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=CN2C)C

Origin of Product

United States

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